molecular formula C9H14O2 B8758108 2-Cyclohexen-1-one, 3-propoxy- CAS No. 104808-17-5

2-Cyclohexen-1-one, 3-propoxy-

Cat. No.: B8758108
CAS No.: 104808-17-5
M. Wt: 154.21 g/mol
InChI Key: YROZRZCRUGLQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-one, 3-propoxy- is an organic compound with the molecular formula C9H14O2 It is a cyclohexenone derivative, characterized by a propoxy group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-propoxy- typically involves the reaction of cyclohexenone with propyl alcohol under acidic or basic conditions. One common method is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene, followed by the addition of propyl alcohol to yield the desired product .

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one, 3-propoxy- may involve similar synthetic routes but on a larger scale. The process often includes distillation and purification steps to ensure the purity of the final product. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-propoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexen-1-one, 3-propoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-propoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in enzyme-catalyzed reactions, leading to the formation of various metabolites. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and enzymes, influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 3-propoxy- is unique due to its specific propoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic pathways and applications where other cyclohexenone derivatives may not be as effective .

Conclusion

2-Cyclohexen-1-one, 3-propoxy- is a versatile compound with significant potential in various scientific and industrial fields Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, with promising applications in chemistry, biology, medicine, and industry

Properties

CAS No.

104808-17-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-propoxycyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-2-6-11-9-5-3-4-8(10)7-9/h7H,2-6H2,1H3

InChI Key

YROZRZCRUGLQEF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=O)CCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 21 three-necked flask, 100 g (0.89 mol) of cyclohexane-1,3-dione are initially charged and dissolved in 166.6 ml (2.23 mol) of n-propane and 600 ml of toluene and 97.6 ml (892 mmol) of trimethyl orthoformate, 5 g of p-toluenesulphonic acid dihydrate are added and the mixture is stirred under reflux on a water separator for 5 h until no more water separates off. The solution is then concentrated under reduced pressure on a rotary evaporator and the residue is taken up in 400 ml of MTBE and washed three times with 100 ml of 10% strength NaOH and saturated NaCl solution. The organic phase is dried over sodium sulphate and concentrated using a rotary evaporator. This gives 124.8 g yield of a yellow oil which is used for the next step without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
166.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
97.6 mL
Type
reactant
Reaction Step Five
Name
p-toluenesulphonic acid dihydrate
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.